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Compound of Interest

Compound Name: Xevinapant

Cat. No.: B1669974

An In-Depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Xevinapant (formerly known as Debio 1143 and AT-406) is a first-in-class, orally bioavailable,
small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPS). It functions as a Second
Mitochondria-derived Activator of Caspases (SMAC) mimetic, targeting and inhibiting X-linked
IAP (XIAP), cellular IAP1 (clAP1), and cellular IAP2 (clAP2).[1] By mimicking the natural pro-
apoptotic protein SMAC, xevinapant promotes programmed cell death (apoptosis) in cancer
cells and enhances their sensitivity to chemo- and radiotherapy.[2][3] This technical guide
provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action,
and key experimental data related to xevinapant.

Discovery and Development

The journey of xevinapant began in the academic laboratories of Dr. Shaomeng Wang at the
University of Michigan, where it was first discovered as AT-406.[4] The compound emerged
from a research program focused on developing small-molecule mimetics of the SMAC protein
to antagonize IAPs, which are frequently overexpressed in cancer cells, contributing to
treatment resistance.[5]

The promising preclinical data of AT-406 led to its licensing by Ascenta Therapeutics, a
biopharmaceutical company specializing in apoptosis-targeting cancer therapies. In September
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2011, Debiopharm Group™ (Debiopharm) acquired the exclusive worldwide license for the
development and commercialization of AT-406, renaming it Debio 1143.

Debiopharm advanced xevinapant through extensive preclinical and clinical development,
notably demonstrating significant efficacy in combination with chemoradiotherapy in a Phase 2
study for locally advanced squamous cell carcinoma of the head and neck (LA SCCHN). These
positive results prompted the U.S. Food and Drug Administration (FDA) to grant Breakthrough
Therapy Designation for xevinapant in this indication in February 2020.

In March 2021, Merck KGaA, Darmstadt, Germany, entered into a worldwide in-licensing
agreement with Debiopharm to co-develop and commercialize xevinapant, recognizing its
potential as a transformative therapy. However, in June 2024, the Phase 3 TrilynX study was
discontinued following an interim analysis that indicated the trial was unlikely to meet its
primary endpoint.

Chemical Synthesis

The chemical synthesis of xevinapant, with the IUPAC name (5S,8S,10aR)-N-benzhydryl-5-
[[(2S)-2-(methylamino)propanoyl]lamino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-
octahydropyrrolo[1,2-a]diazocine-8-carboxamide, is a multi-step process. A novel and efficient
synthesis of the core 1,5-diazabicyclo[6.3.0]dodecane structure has been reported, starting
from a pyroglutamic acid derivative. The overall synthetic strategy involves the construction of
this core scaffold followed by the sequential attachment of the various side chains.

A plausible synthetic workflow is outlined below. This represents a logical sequence for the
assembly of the molecule based on established chemical principles and the published
synthesis of the core structure.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1669974?utm_src=pdf-body
https://www.benchchem.com/product/b1669974?utm_src=pdf-body
https://www.benchchem.com/product/b1669974?utm_src=pdf-body
https://www.benchchem.com/product/b1669974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Synthesis of Xevinapant
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Caption: A logical workflow for the chemical synthesis of Xevinapant.
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Mechanism of Action

Xevinapant exerts its anti-cancer effects through a dual mechanism of action that both directly
induces apoptosis and enhances the anti-tumor immune response.

Induction of Apoptosis

As a SMAC mimetic, xevinapant binds to the BIR (Baculoviral IAP Repeat) domains of XIAP,
clAP1, and clAP2 with high affinity. This binding competitively inhibits the interaction of IAPs
with caspases, the key executioners of apoptosis. By neutralizing these endogenous inhibitors,
xevinapant liberates caspase activity, leading to the initiation of the apoptotic cascade and
programmed cell death. The inhibition of clAP1 and clAP2 also leads to their auto-
ubiquitination and subsequent proteasomal degradation, further amplifying the pro-apoptotic
signal.

Enhancement of Anti-Tumor Immunity

The degradation of clAP1 and clAP2 also results in the stabilization of NIK (NF-kB-inducing
kinase), a key regulator of the non-canonical NF-kB signaling pathway. Activation of this
pathway in immune cells within the tumor microenvironment leads to the production of pro-
inflammatory cytokines and chemokines, which can enhance the recruitment and activation of
anti-tumor immune cells, such as CD8+ T cells.

The signaling pathways modulated by xevinapant are illustrated in the diagram below.
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Caption: Signaling pathways modulated by Xevinapant.

Quantitative Data

The efficacy of xevinapant has been quantified in both preclinical and clinical studies.

Preclinical Data
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Parameter Target Value Reference
Binding Affinity (Ki) XIAP 66.4 nM
clAP1 1.9nM
ClAP2 5.1 nM
o MDA-MB-231 (Breast
Cell Viability (IC50) 144 nM
Cancer)
SK-OV-3 (Ovarian
142 nM

Cancer)

Ovarian Cancer Cell

Lines

0.05 - 0.5 pg/mL

Clinical Data (Phase 2 Study - NCT02022098)

Xevinapant +

Endpoint Placebo + CRT p-value Reference
CRT

Locoregional

Control at 18 54% 33% 0.0232

months

Median

Progression-Free  Not Reached 16.9 months 0.0019

Survival

5-year Overall
53% 28% 0.0101

Survival

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of

results.

IAP Binding Affinity Assay (Fluorescence Polarization)
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This assay measures the binding of xevinapant to the BIR3 domains of XIAP, clAP1, and
ClAP2.

Prepare Assay Buffer and Reagents ‘—»‘ Incubate Fluorescently Labeled SMAC Peptide with IAP-BIR3 Dy

Click to download full resolution via product page

Caption: Workflow for the IAP binding affinity assay.

Protocol:

+ Reagents and Buffers:

[¢]

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 pg/mL bovine y-globulin, 0.02%
sodium azide.

[¢]

Fluorescently labeled SMAC peptide (tracer).

o

Purified recombinant XIAP-BIR3, clAP1-BIR3, and clAP2-BIR3 proteins.

o

Xevinapant stock solution in DMSO.
e Procedure:
1. In a 384-well black plate, add the assay buffer.

2. Add the IAP-BIR3 protein and the fluorescently labeled SMAC peptide to each well at
optimized concentrations.

3. Add serial dilutions of xevinapant to the wells. Include controls with no inhibitor (maximum
polarization) and no IAP protein (minimum polarization).
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4. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the
binding to reach equilibrium.

5. Measure the fluorescence polarization using a plate reader with appropriate excitation and
emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

6. Calculate the Ki values by fitting the data to a competitive binding equation.

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with
xevinapant.

Annexin V/PI Apoptosis Assay Workflow

Seed and Treat Cells with Xevinapant }—»‘ Harvest and Wash Cells ‘—»‘ Resuspend in Annexin V Binding Buffer }—»‘ Stain with Fluorochrome-conjugated Annexin V and Propidium lodide (px)‘—»‘ Incubate in the Dark }—»‘ Analyze by Flow Cytometry

Click to download full resolution via product page
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
e Cell Culture and Treatment:
o Seed cancer cells in a 6-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of xevinapant or vehicle control (DMSO) for a
specified duration (e.g., 24, 48, or 72 hours).

e Cell Staining:

1. Harvest the cells by trypsinization and collect the culture medium containing any floating
cells.

2. Wash the cells with cold PBS.
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3. Resuspend the cell pellet in 1X Annexin V binding buffer.

4. Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and propidium iodide (PI) to
the cell suspension.

5. Incubate the cells at room temperature in the dark for 15-20 minutes.

e Flow Cytometry Analysis:

o

Analyze the stained cells using a flow cytometer.

[¢]

Annexin V-positive, Pl-negative cells are considered early apoptotic.

o

Annexin V-positive, Pl-positive cells are considered late apoptotic or necrotic.

[e]

Annexin V-negative, Pl-negative cells are viable.

In Vivo Efficacy Study (MC38 Syngeneic Tumor Model)

This model is used to evaluate the anti-tumor activity of xevinapant in an immunocompetent

host.
Protocol:
e Tumor Implantation:
o Subcutaneously inject MC38 colon carcinoma cells into the flank of C57BL/6 mice.
e Treatment:

o Once tumors reach a palpable size, randomize the mice into treatment groups (e.g.,
vehicle control, xevinapant alone, radiotherapy alone, xevinapant + radiotherapy).

o Administer xevinapant orally at a specified dose and schedule (e.g., 100 mg/kg daily).
o Deliver radiotherapy to the tumor site as a single dose or in fractions.

e Monitoring and Endpoint:
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o Measure tumor volume and body weight regularly.

o The primary endpoint is typically tumor growth inhibition or delay. Survival can also be
monitored.

Conclusion

Xevinapant is a well-characterized IAP antagonist with a clear mechanism of action and a
significant body of preclinical and clinical data. While the recent discontinuation of the Phase 3
TrilynX study in LA SCCHN is a setback, the extensive research conducted on this molecule
provides valuable insights into the therapeutic potential of targeting the IAP pathway in
oncology. The detailed understanding of its discovery, synthesis, and biological activity will
continue to inform future drug development efforts in the field of apoptosis and immuno-
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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xevinapant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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